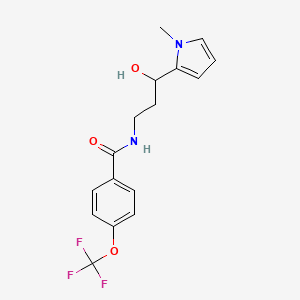
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethoxy group and a hydroxypropyl chain linked to a pyrrole ring. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Hydroxypropyl Chain Attachment: The hydroxypropyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole ring.
Benzamide Core Formation: The benzamide core is formed by reacting 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Final Coupling: The final step involves coupling the hydroxypropyl-pyrrole intermediate with the benzamide core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium hydride, dimethylformamide, elevated temperature.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-4-methoxybenzamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a trifluoromethoxy group, affecting its reactivity and interactions.
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-21-10-2-3-13(21)14(22)8-9-20-15(23)11-4-6-12(7-5-11)24-16(17,18)19/h2-7,10,14,22H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMWYTAZUKYEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate](/img/structure/B2434906.png)
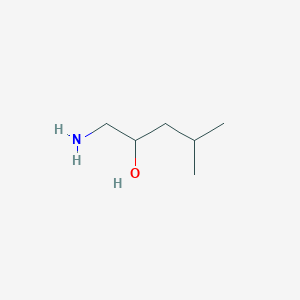
![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)
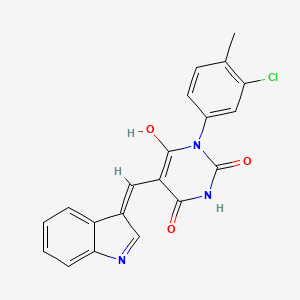
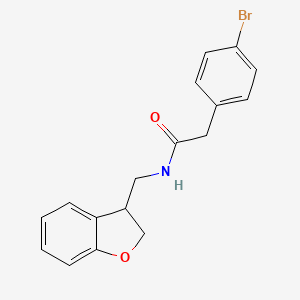
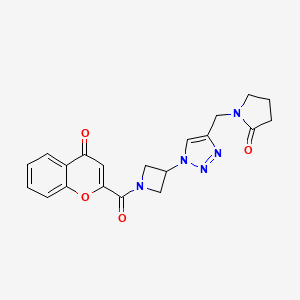



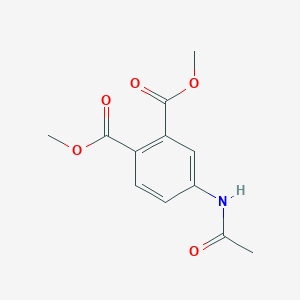
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)
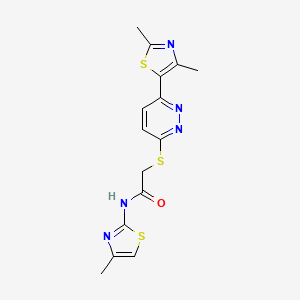
![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)
